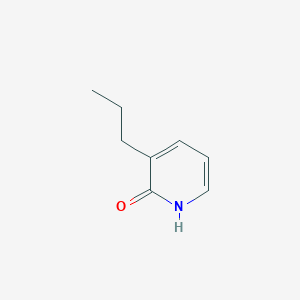

3-Propylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-propyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h3,5-6H,2,4H2,1H3,(H,9,10) |

InChI Key |

GIBYSLOXDAWWBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CNC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propylpyridin 2 1h One and Its Analogues

Stereoselective Synthesis Considerations for Chiral this compound Analogues

The introduction of chirality into pyridin-2(1H)-one analogues is crucial when targeting biological systems that are stereospecific. Stereoselective synthesis aims to control the formation of a specific stereoisomer. While direct asymmetric synthesis of 3-substituted pyridin-2(1H)-ones is challenging, methods developed for related heterocyclic systems, such as piperidines and dihydropyridones, provide valuable insights. mdpi.comnih.gov

One prominent strategy involves the catalytic enantioselective dearomatization of pyridine derivatives. mdpi.com For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These chiral tetrahydropyridines can then serve as versatile precursors to chiral pyridin-2(1H)-ones or related saturated heterocycles.

Another approach involves the aza-Achmatowicz transformation, which has been used to access enantiopure 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones from commercially available sugars. nih.gov These chiral building blocks can be further elaborated to create a variety of contiguously substituted pyridines. The development of methods for the stereoselective synthesis of chiral 2,3-disubstituted 2,3-dihydro-4(1H)-pyridones also represents a significant advance in this area. researchgate.net These strategies underscore the importance of developing catalytic and substrate-controlled methods to access enantiomerically enriched pyridin-2(1H)-one scaffolds.

High-Throughput Synthesis and Combinatorial Approaches

High-throughput synthesis and combinatorial chemistry are strategies designed to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. rsc.org These approaches are particularly well-suited for exploring the structure-activity relationships (SAR) of a given scaffold, such as 3-substituted pyridin-2(1H)-ones.

The synthesis of libraries of pyridin-2(1H)-one analogues can be achieved using solid-phase or solution-phase parallel synthesis techniques. In a typical library synthesis, a common core structure is reacted with a diverse set of building blocks to generate a collection of final compounds. For example, a key 2-chloropyridine (B119429) intermediate could be functionalized through parallel amide couplings or palladium-catalyzed cross-coupling reactions to introduce diversity at the 3-position. nih.gov

Table 2: Conceptual High-Throughput Synthesis Scheme for 3-Substituted Pyridin-2(1H)-one Analogues

| Step | Reaction | Building Block Diversity |

| 1 | Suzuki Coupling | Diverse boronic acids/esters at C3 |

| 2 | SNAr Reaction | Various amines at C4 or C6 |

| 3 | Hydrolysis/Deprotection | Conversion to final pyridin-2(1H)-one |

| This table outlines a conceptual workflow for generating a library of pyridin-2(1H)-one analogues. |

The development of robust, multi-component reactions is also highly valuable for combinatorial chemistry. A three-component reaction that assembles the pyridin-2(1H)-one core from simple, diverse starting materials in a single step would be ideal for library generation. Microwave-assisted protocols are often employed in this context to accelerate reaction times and improve yields across a wide range of substrates. sunway.edu.my The resulting libraries can then be screened to identify compounds with desired biological or material properties.

Mechanistic Investigations of 3 Propylpyridin 2 1h One Reactions

Elucidation of Reaction Pathways for Key Transformations

The elucidation of reaction mechanisms is a fundamental aspect of organic chemistry, providing a step-by-step description of how reactants are converted into products. thieme-connect.com For a compound like 3-propylpyridin-2(1H)-one, key transformations would likely include N-alkylation, C-alkylation, and reactions involving its tautomeric form, 3-propyl-2-hydroxypyridine.

Mechanistic studies on related pyridone systems often reveal complex pathways. For instance, the N-alkylation of 2-hydroxypyridines can proceed under catalyst- and base-free conditions through the formation of a pyridyl ether intermediate, which is then converted to the N-alkylated 2-pyridone product. acs.org In other cases, transition-metal catalysis, for example with manganese(I), has been used for selective C-H alkylation at the C6 position of the 2-pyridone ring. scispace.com The mechanism for such a reaction involves the formation of a five-membered manganacycle intermediate. scispace.com Similarly, nickel-catalyzed C3-selective alkylation of 2-pyridones has been reported, proceeding via a radical mechanism. researchgate.net

A comprehensive study on this compound would require the identification of intermediates and the determination of the sequence of bond-forming and bond-breaking events for its specific reactions, which is not currently detailed in available literature.

Transition State Analysis and Energy Profiles

For pyridinone systems, computational methods like Density Functional Theory (DFT) are frequently used to model energy profiles. Studies on the tautomerization of the parent 2-hydroxypyridine (B17775) to 2-pyridone have calculated the energy barriers for the proton transfer. researchgate.netresearchgate.net For the gas-phase intramolecular reaction, a high activation energy barrier has been computed, suggesting it is kinetically unfavorable without a catalyst or solvent mediation. researchgate.net The energy profile for a reaction involving this compound would be influenced by the electronic and steric effects of the propyl group at the C3 position. However, specific transition state structures and their corresponding energy barriers for reactions of this particular compound have not been reported.

Table 3.1: Hypothetical Energy Profile Parameters for a Reaction of this compound

| Parameter | Reactant | Transition State | Intermediate | Product |

| Relative Energy (kcal/mol) | 0 | Data not available | Data not available | Data not available |

| Key Geometric Features | C=C, C=O bonds | Partially formed/broken bonds | New bond formed | Final product geometry |

This table is for illustrative purposes only. No experimental or calculated data for this compound is available.

Kinetic Isotope Effect (KIE) Studies in Derivatization Reactions

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. acs.org A significant change in rate (a primary KIE) upon isotopic substitution (e.g., hydrogen with deuterium) indicates that the bond to the isotope is broken or formed in the rate-determining step of the reaction. acs.org

In the context of this compound derivatization, KIE studies would be invaluable. For example, in a C-H activation/alkylation reaction at the propyl group, substituting a hydrogen on the propyl chain with deuterium (B1214612) could reveal whether C-H bond cleavage is part of the slowest step. Mechanistic studies on the palladium-mediated C(sp3)–H activation of a related N-methyl-N-(pyridin-2-yl)benzamide employed KIE experiments to support a proposed mechanism. rsc.org No such studies have been published specifically for this compound.

Computational Mechanistic Studies (e.g., DFT, QM/MM)

Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. thieme-connect.com Methods like Density Functional Theory (DFT) are used to calculate the structures and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For very large systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, where the reactive center is treated with high-level QM and the surrounding environment with classical MM. nih.gov

Theoretical studies on the parent 2-pyridone have used DFT to investigate its tautomeric equilibrium with 2-hydroxypyridine, exploring the influence of substituents and solvent effects on their relative stabilities and aromaticity. nih.gov These studies confirm that the equilibrium is sensitive to medium polarity, with more polar environments favoring the pyridone (lactam) form. nih.gov While these findings provide a general framework, a dedicated computational study on this compound would be necessary to quantify the specific electronic and steric influences of the propyl group on its reactivity and mechanistic pathways. Such specific studies are not currently found in the literature.

Table 3.2: Representative Computational Methods for Mechanistic Studies

| Method | Application | Information Obtained |

| DFT (e.g., B3LYP) | Geometry optimization, frequency calculations | Structures, relative energies, vibrational frequencies |

| CCSD(T) | High-accuracy single-point energy calculations | More accurate energy barriers and reaction energies |

| IRC | Reaction path following | Confirmation of transition state connecting reactants and products |

| QM/MM | Enzymatic reactions, condensed-phase reactions | Mechanism in a complex environment, role of active site residues |

This table lists common methods used in computational chemistry; their specific application to this compound has not been reported.

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a crucial role by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed. In the synthesis and functionalization of pyridone derivatives, various catalysts are employed.

For example, copper(I) iodide combined with silica-supported sodium bisulfate has been used to catalyze the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. Mechanistic studies suggest that the copper catalyst facilitates C-H activation and cyclization, while the acidic additive promotes the formation of intermediates. In other examples, palladium complexes are used for C-H arylation/alkylation, rsc.org and rhodium catalysts have been employed for various transformations of pyridine (B92270) derivatives.

The specific role of catalysts in reactions involving this compound would depend on the desired transformation. A catalyst could be used to enhance the regioselectivity of an alkylation reaction, for instance, by coordinating to the pyridone's oxygen or nitrogen atom to direct an incoming reagent to a specific position. However, literature detailing the catalytic derivatization of this compound and the mechanistic role of the catalysts involved is not available.

Reactivity and Derivatization Strategies for 3 Propylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridin-2(1H)-one Ring

The pyridin-2(1H)-one system is generally considered electron-rich and can undergo electrophilic aromatic substitution. However, the pyridine (B92270) ring is less nucleophilic than benzene (B151609), making these reactions more challenging. gcwgandhinagar.com The presence of the nitrogen atom and its lone pair often leads to initial attack by the electrophile at the nitrogen, deactivating the ring towards further substitution. gcwgandhinagar.comgcwgandhinagar.com Despite this, under appropriate conditions, substitution on the carbon atoms of the ring is achievable.

For 3-substituted-2-pyridones, electrophilic attack is generally directed to the C3 and C5 positions. rsc.org The presence of an alkyl group, such as the propyl group at the C3 position, is weakly activating and can influence the regioselectivity of the substitution.

Nitration and Halogenation:

Nitration and halogenation are classic examples of electrophilic aromatic substitution. Due to the deactivating effect of the protonated nitrogen under acidic nitrating conditions, direct nitration of pyridines is often difficult. gcwgandhinagar.comorganicchemistrytutor.com However, alternative methods, such as using less aggressive nitrating agents, can be employed. youtube.com Halogenation of pyridines can also be challenging and may require high temperatures or specific catalysts. youtube.comlibretexts.org For 2-pyridones, radical-mediated approaches have shown to be effective for C3-selective functionalization. rsc.org

| Reaction | Reagents | Typical Position of Substitution | Comments |

| Nitration | HNO₃/H₂SO₄ | C3 and C5 | Often requires harsh conditions; risk of N-oxidation. |

| Bromination | Br₂/Lewis Acid | C3 and C5 | Catalyst is typically required to polarize the Br-Br bond. libretexts.org |

| Chlorination | Cl₂/FeCl₃ | C3 and C5 | Similar to bromination, a Lewis acid catalyst is generally needed. |

| Radical Alkylation/Arylation | Radical Initiators/Precursors | C3 | Can provide high regioselectivity for the C3 position. rsc.orgclockss.org |

Nucleophilic Additions and Substitutions on the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one core is susceptible to nucleophilic attack, particularly at the carbonyl carbon and the C4 and C6 positions of the ring. The ambident nature of the pyridone anion (formed by deprotonation) allows for reaction at either the nitrogen or the oxygen atom, leading to N- or O-substituted products, respectively.

N- and O-Alkylation: The alkylation of 2-pyridones is a well-studied transformation. The outcome (N- vs. O-alkylation) is highly dependent on several factors, including the nature of the cation, the alkylating agent, and the solvent. researchgate.net For instance, silver salts of 2-pyridones tend to favor O-alkylation, while alkali metal salts often lead to N-alkylation. researchgate.net Ruthenium-catalyzed reactions have been developed for highly chemoselective N-alkylation using sulfoxonium ylides. acs.orgnih.gov

Difluoromethylation: Chemoselective N- and O-difluoromethylation of 2-pyridones can be achieved using TMSCF2Br, with the selectivity controlled by temperature, solvent, and base strength. sci-hub.senih.gov

Other Nucleophilic Reactions: The 2-pyridone ring can also undergo other nucleophilic reactions. For example, conversion to 2-chloropyridines can be achieved with reagents like phosphorus oxychloride (POCl₃), which then act as substrates for further nucleophilic aromatic substitution. gcwgandhinagar.com

| Nucleophile/Reagent | Reaction Type | Product Type | Key Factors Influencing Selectivity |

| Alkyl Halides | Alkylation | N-alkylated or O-alkylated pyridone | Cation, solvent, nature of halide. researchgate.netacs.org |

| TMSCF₂Br | Difluoromethylation | N- or O-difluoromethylated pyridone | Temperature, solvent, base. sci-hub.senih.gov |

| POCl₃ | Substitution | 2-Chloropyridine (B119429) derivative | Reaction with the carbonyl oxygen facilitates substitution. gcwgandhinagar.com |

| Sulfoxonium Ylides/Ru-catalyst | N-Alkylation | N-alkylated 2-pyridone | The use of a ruthenium catalyst provides high N-selectivity. acs.orgnih.gov |

Functionalization of the Propyl Side Chain

The propyl side chain of 3-Propylpyridin-2(1H)-one offers another site for chemical modification. Standard alkane functionalization reactions can be applied, although the reactivity can be influenced by the adjacent heterocyclic ring.

Oxidation: Whole-cell biotransformation using microorganisms like Burkholderia sp. has been shown to hydroxylate N-alkylpyridin-2-ones. For N-propylpyridin-2(1H)-one, hydroxylation was observed, although in trace amounts, likely at the 5-position of the ring rather than the side chain under the reported conditions. nih.gov Chemical methods for side-chain oxidation could potentially target the benzylic-like position of the propyl group.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, is a common method for introducing a halogen atom onto an alkyl side chain, typically at the most stable radical position.

| Reaction Type | Reagents | Expected Product | Comments |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid or ketone at the side chain | The pyridone ring may also be susceptible to oxidation. |

| Biotransformation | Burkholderia sp. MAK1 | Hydroxylated product | Regioselectivity can be an issue; ring hydroxylation may be preferred. nih.gov |

| Radical Halogenation | NBS, light/initiator | Bromination on the propyl chain | Selectivity for the benzylic-like position is expected. |

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity is a key challenge in the derivatization of multifunctional molecules like this compound. The choice of reagents and reaction conditions is crucial for directing the transformation to a specific site.

Regioselectivity:

Electrophilic Substitution: As mentioned, electrophilic attack on the 2-pyridone ring is often directed to the C3 and C5 positions. rsc.org

Alkylation: The N- versus O-alkylation of the pyridone tautomer is a classic example of regioselectivity controlled by reaction conditions. researchgate.net

Metalation: Directed ortho-metalation can provide a route to functionalize the positions adjacent to an existing substituent, although this is more established for pyridine-N-oxides.

Chemoselectivity: The presence of multiple reactive sites (the amide N-H, the carbonyl oxygen, the aromatic ring, and the alkyl side chain) necessitates chemoselective reactions.

A ruthenium-catalyzed N-H bond insertion using sulfoxonium ylides demonstrates excellent chemoselectivity for N-alkylation over O-alkylation. acs.orgnih.gov

The reaction of 2-pyridones with benzyne (B1209423) can lead to a mixture of Diels-Alder and Michael-type adducts, with the chemoselectivity being influenced by the tautomeric equilibrium of the pyridone. oup.com

Formation of Advanced Molecular Architectures from this compound Precursors

This compound and related substituted pyridones are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. rsc.orgresearchgate.net

Diels-Alder Reactions: The 2-pyridone ring can act as a diene in Diels-Alder cycloadditions, providing a powerful tool for the construction of bicyclic nitrogen-containing scaffolds. acs.org The reaction of 3-nitro-2(1H)-pyridones with dienes has been reported to produce isoquinolones. nih.gov The presence of an N-propyl group can influence the reactivity and selectivity of these cycloadditions. researchgate.net

Synthesis of Natural Product Scaffolds: Substituted 2-pyridones are precursors to various alkaloids. For example, methodologies for constructing 3-alkylpyridones have been applied to the total synthesis of compounds like nothapodytine B. clockss.org

Peptidomimetics: The thiazolino-fused 2-pyridone scaffold, which can be derived from substituted 2-pyridones, is a recognized peptidomimetic and serves as a template for constructing diverse and structurally complex heterocyclic systems. diva-portal.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound. nih.govslideshare.net These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing complex spin systems. researchgate.net

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the propyl chain by showing cross-peaks between the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic-like methylene (Ar-CH₂) protons. It would also reveal correlations between the adjacent protons on the pyridinone ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (¹J coupling). sdsu.eduyoutube.com An HSQC spectrum of this compound would show distinct correlation peaks for each C-H bond, allowing for the unambiguous assignment of the ¹³C signals for the propyl group and the protonated carbons of the pyridinone ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.eduscience.gov It provides definitive evidence for the placement of substituents. For instance, HMBC would show a correlation between the protons of the methylene group attached to the ring and the C2, C3, and C4 carbons of the pyridinone core, confirming the position of the propyl group at C3.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netyoutube.com NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound derivatives, it could reveal the spatial relationship between the propyl group and other substituents on the ring.

The expected 2D NMR correlations for the parent compound are summarized in the table below.

Table 1: Predicted ¹H-¹³C NMR Correlations for this compound

| Position | δ¹H (ppm, est.) | δ¹³C (ppm, est.) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 (N-H) | ~12.0 | - | C2, C6 | H-6 |

| 2 (C=O) | - | ~164 | - | - |

| 3 | - | ~125 | - | - |

| 4 | ~7.2 | ~135 | C2, C3, C5, C6 | H-5, H-1' |

| 5 | ~6.1 | ~105 | C3, C4, C6 | H-4, H-6 |

| 6 | ~7.4 | ~140 | C2, C4, C5 | N-H, H-5 |

| 1' (CH₂) | ~2.5 | ~32 | C2, C3, C4, C2' | H-4, H-2' |

| 2' (CH₂) | ~1.6 | ~23 | C1', C3' | H-1', H-3' |

While solution-state NMR is the standard for routine structural analysis, solid-state NMR (ssNMR) provides invaluable structural information for materials that are insoluble, amorphous, or aggregated. berkeley.edu For crystalline or microcrystalline powders of this compound or its derivatives, ssNMR can probe the local molecular environment in the absence of long-range order required for X-ray diffraction.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about molecular packing, conformational differences (polymorphism), and the presence of distinct molecules in the asymmetric unit of a crystal. utah.edu While specific ssNMR studies on this compound have not been reported, this technique would be a powerful tool for characterizing its solid forms and understanding intermolecular interactions within the crystal lattice. nationalmaglab.org

Mass Spectrometry (MS) Applications for Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. nih.gov

High-resolution mass spectrometry (HRMS) is capable of measuring mass with very high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of a molecule's elemental formula. For this compound (C₈H₁₁NO), HRMS can distinguish its exact mass from that of other isobaric compounds (compounds with the same nominal mass but different elemental formulas). This provides a high degree of confidence in the molecular formula of a newly synthesized compound. nih.gov

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₈H₁₁NO | [M+H]⁺ | 138.09134 | 138.0915 |

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is often characteristic of a particular molecular structure or class of compounds. wvu.edu

For the protonated molecule of this compound ([M+H]⁺, m/z 138.1), a plausible fragmentation pathway can be proposed based on the known behavior of related N-heterocyclic systems. nih.gov Common fragmentation pathways would likely involve cleavages within the propyl side chain and ruptures of the pyridinone ring. For example, a characteristic loss of ethylene (B1197577) (28 Da) from the propyl group via a McLafferty-type rearrangement is a probable pathway. Subsequent fragmentation of the ring could lead to the formation of smaller, stable ions. Analysis of these pathways provides strong evidence for the connectivity of the parent molecule. nih.govunito.it

Table 3: Plausible MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 138.1 | C₂H₄ (Ethylene) | 110.1 | [M+H - 28]⁺ |

| 138.1 | C₃H₇• (Propyl radical) | 95.0 | [M+H - 43]⁺ |

| 138.1 | CO (Carbon Monoxide) | 110.1 | [M+H - 28]⁺ |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. libretexts.org

For this compound, single-crystal X-ray diffraction would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridinone ring, the conformation of the propyl side chain relative to the ring, and details of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. researchgate.net Although obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail. mdpi.com If chiral derivatives were to be synthesized, this technique would be the gold standard for determining their absolute configuration. whiterose.ac.uk

Table 4: Representative Crystal Data and Structure Refinement Parameters for a Pyridinone Derivative

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₁H₁₃N₃O |

| Formula weight | 203.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.125(3) |

| b (Å) | 11.543(4) |

| c (Å) | 9.876(2) |

| β (°) | 112.34(2) |

| Volume (ų) | 1067.1(5) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.265 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

Note: Data is representative and based on a published structure of a related pyridylpyrazole derivative for illustrative purposes. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Propylpyridin 2 1h One and Its Derivatives

The definitive structural characterization of 3-Propylpyridin-2(1H)-one and its derivatives relies on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information regarding the compound's molecular framework, functional groups, stereochemistry, and its behavior in complex mixtures.

Computational Chemistry and Theoretical Studies on 3 Propylpyridin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of molecules. nih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. These calculations help in understanding the distribution of electrons within the molecule, which dictates its stability, reactivity, and intermolecular interactions.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For 3-Propylpyridin-2(1H)-one, the HOMO is expected to be localized primarily over the electron-rich pyridinone ring system, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is also distributed across the conjugated system, particularly around the carbonyl group and the double bonds, marking these as potential sites for nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Indicates electron-donating capability. |

| LUMO Energy | -1.23 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.35 | Relates to chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other charged species. uni-muenchen.de In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for hydrogen bonding and interactions with electrophiles. A region of high positive potential is located around the hydrogen atom attached to the nitrogen (N-H), identifying it as a hydrogen bond donor site. The propyl group and the carbon atoms of the ring constitute a region of relatively neutral potential (green).

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Amide Hydrogen (N-H) | Strongly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor. |

| Pyridinone Ring | Moderately Negative to Neutral | Contributes to π-π stacking and other interactions. |

| Propyl Group | Neutral (Green) | Contributes to hydrophobic (van der Waals) interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. iaea.org For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the propyl side chain and for analyzing how the molecule interacts with its environment, such as solvent molecules or biological receptors. nih.govlibretexts.org

The primary source of conformational flexibility in this compound is the rotation around the single bonds of the propyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers). This analysis helps identify the most stable, low-energy shapes the molecule is likely to adopt.

Furthermore, when simulated in a solvent like water, MD can model the formation and dynamics of intermolecular hydrogen bonds between the molecule's N-H (donor) and C=O (acceptor) groups and the surrounding water molecules. It can also illustrate the hydrophobic interactions involving the propyl chain.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is a crucial step in verifying the structure of synthesized compounds. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like DFT has become a standard tool in structural elucidation. chegg.comnih.govrsc.org By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated and compared with experimental data.

Similarly, theoretical calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the specific vibrational mode (e.g., stretching, bending) of the bonds involved.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~11.5 ppm | N-H proton |

| Chemical Shift (δ) | ~6.5-7.5 ppm | Ring protons | |

| Chemical Shift (δ) | ~0.9-2.5 ppm | Propyl group protons | |

| IR | Frequency (cm⁻¹) | ~3100 cm⁻¹ | N-H stretch |

| Frequency (cm⁻¹) | ~1680 cm⁻¹ | C=O stretch | |

| Frequency (cm⁻¹) | ~2950 cm⁻¹ | C-H stretch (propyl) |

QSAR/QSPR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. nih.govsemanticscholar.orgmdpi.com These models rely on calculating numerical values, known as descriptors, that quantify different aspects of the molecule's structure.

For this compound, various physicochemical descriptors can be calculated to serve as input for QSAR/QSPR models. These descriptors encode information about the molecule's lipophilicity, size, polarity, and hydrogen bonding capacity, which are critical for its behavior in biological and chemical systems. For instance, the octanol-water partition coefficient (LogP) is a key descriptor for lipophilicity, while the Polar Surface Area (PSA) quantifies polarity.

| Descriptor | Calculated Value (Approx.) | Physicochemical Significance |

|---|---|---|

| Molecular Weight (MW) | 151.21 g/mol | Size of the molecule. |

| LogP (Octanol/Water) | 1.3 | Lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 42.5 Ų | Polarity and hydrogen bonding potential. |

| Hydrogen Bond Donors | 1 | Potential for donating hydrogen bonds (N-H). |

| Hydrogen Bond Acceptors | 1 | Potential for accepting hydrogen bonds (C=O). |

| Rotatable Bonds | 2 | Molecular flexibility. |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. mdpi.comgla.ac.uk This analysis involves locating the critical points in the electron density topology. A bond critical point (BCP) found between two atomic nuclei is an indicator of a chemical bond.

The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. mdpi.com For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic or van der Waals), ρ(r) is low and ∇²ρ(r) is positive.

For this compound, AIM analysis would confirm the covalent nature of the bonds within the pyridinone ring and the propyl chain. It could also be used to characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or steric contacts, which are crucial for understanding the molecule's preferred conformation and packing in the solid state.

Applications of 3 Propylpyridin 2 1h One As a Synthetic Building Block

Role as a Key Intermediate in Multi-Step Organic Synthesis

The 2-pyridone core is a fundamental intermediate in the synthesis of more complex molecules, including a variety of natural products and pharmaceutical agents. nih.govrsc.orgresearchgate.net Substituted 2-pyridones serve as versatile synthons for the construction of numerous nitrogen-rich heterocyclic compounds, such as azachromones and quinolines. nih.gov Their importance is underscored by their presence in complex natural products like Huperzine A and Fredericamycin A, as well as in recently approved kinase inhibitor drugs such as Palbociclib and Tazemetostat. nih.govrsc.org

The strategic value of a substituted 2-pyridone lies in its capacity to be elaborated into more complex structures. For instance, the synthesis of the natural alkaloid Aristopyridinone A demonstrates a strategy where a disubstituted 2-pyridone core is constructed via an intermolecular Diels-Alder/retro-Diels-Alder process, highlighting the role of the pyridone as the central feature of the synthetic target. nih.gov Although a specific multi-step synthesis originating from 3-Propylpyridin-2(1H)-one is not detailed in the literature, its structure is analogous to intermediates used in the synthesis of these complex bioactive molecules. The propyl substituent can influence the molecule's solubility and interactions in nonpolar environments, a feature that can be exploited in targeted drug design.

| Target Molecule Class | Core Scaffold | Significance |

| Kinase Inhibitors (e.g., Palbociclib) | Substituted 2-Pyridone | Central component of several FDA-approved anticancer drugs. nih.govrsc.org |

| Natural Alkaloids (e.g., Aristopyridinone A) | Disubstituted 2-Pyridone | Demonstrates the utility of the pyridone core in total synthesis. nih.gov |

| Fused N-Heterocycles (e.g., Azachromones) | Substituted 2-Pyridone | Acts as a versatile precursor for various heterocyclic systems. nih.gov |

Construction of Other Heterocyclic Scaffolds Utilizing this compound

The 2-pyridone ring is an excellent template for constructing fused heterocyclic systems due to its inherent reactivity. The diene system within the pyridone ring can participate in cycloaddition reactions, and the various positions on the ring can be activated for annulation reactions, leading to polycyclic structures of significant molecular complexity.

One powerful strategy involves the [4+2] cycloaddition of the 2-pyridone diene system with reactive species like arynes. This approach has been successfully used to convert thiazolo-2-pyridones into highly functionalized and structurally complex thiazolo-fused bridged isoquinolones. nih.gov By analogy, this compound could potentially react with arynes or other dienophiles to generate novel bridged polycyclic systems.

Another key method is transition-metal-catalyzed oxidative coupling. For example, ruthenium(II)-catalyzed oxidative annulation of N-unprotected primary heterocyclic amides with internal alkynes yields fused heterocycle-pyridinones through C–H and N–H bond activation. rsc.org This type of C-H activation chemistry could potentially be applied to the C4 or C6 positions of the this compound ring to build fused systems. Furthermore, related pyridone precursors are used in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry. mdpi.comrsc.org

| Resulting Heterocycle | Reaction Type | Reagents / Catalyst | Potential Application of this compound |

| Fused Pyridinones | Oxidative Coupling / Annulation | Internal Alkynes / Ru(II) catalyst | Annulation at the C4/C5 or C5/C6 positions. rsc.org |

| Thiazolo-fused Bridged Isoquinolones | [4+2] Cycloaddition | Arynes | Reaction across the diene system of the pyridone ring. nih.gov |

| Furo[2,3-b]pyridines | Base-mediated Cyclization | N/A (from cyanopyridine precursors) | Serves as a structural analog for building related fused systems. ias.ac.in |

| Pyrido[2,3-d]pyrimidines | Multi-step condensation/cyclization | Various | A target scaffold accessible from pyridone-like intermediates. mdpi.com |

Strategies for Diversity-Oriented Synthesis Based on the this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to rapidly generate large collections of structurally diverse small molecules from a common starting core. cam.ac.uk The 2-pyridone scaffold is an ideal core for DOS due to the multiple reactive sites on the ring (N1, C3, C4, C5, C6) that can be selectively functionalized.

A notable DOS strategy applicable to the 2-pyridone core involves a palladium/norbornene cooperative catalysis that enables the dual functionalization of iodinated 2-pyridones. nih.govresearchgate.net This method allows for the introduction of different alkyl or aryl groups at the position adjacent to the iodine atom, followed by a separate reaction at the site of the iodine itself. If one were to start with an iodinated version of this compound (e.g., 3-propyl-5-iodo-pyridin-2(1H)-one), this methodology could be used to create a library of molecules with diverse substituents at both the C4 and C5 positions.

Multicomponent reactions (MCRs) also represent an efficient approach to generating molecular diversity. nih.gov Various MCRs have been developed to synthesize polysubstituted 2-pyridones in a single step from simple acyclic precursors. nih.govrsc.org While these are syntheses of the pyridone ring rather than from it, they underscore the accessibility of diverse pyridone cores that can then be subjected to further diversification reactions. The existing propyl group in this compound provides a fixed chemical feature around which other points of diversity can be systematically introduced.

| DOS Strategy | Key Reaction | Catalysts / Reagents | Potential for this compound |

| Dual C-H/C-I Functionalization | Catellani-type reaction | Palladium / Norbornene | Sequential functionalization at C4 and C5 (starting from a 5-iodo derivative). nih.govresearchgate.net |

| Multi-Component Reactions (MCRs) | One-pot condensation/cyclization | Various (e.g., base catalysis) | Provides access to a wide range of diversely substituted pyridone cores. nih.govrsc.org |

| C-H Functionalization | Site-selective C-H activation | Transition metals (e.g., Ru, Rh, Pd) | Direct introduction of functional groups at C4, C5, or C6 positions. rsc.org |

Challenges and Opportunities in Scale-Up Synthesis and Industrial Relevance

The industrial relevance and challenges associated with the scale-up of this compound production are not specifically documented. However, the significance of the 2-pyridone scaffold in numerous commercial drugs means that the industrial-scale synthesis of its derivatives is a well-established field. nih.govrsc.org

Challenges: The large-scale synthesis of fine chemicals like substituted pyridones faces several general challenges.

Cost of Materials: The cost of starting materials and catalysts is a primary concern. Many modern synthetic methods rely on expensive transition metal catalysts such as palladium, ruthenium, or rhodium, which can be prohibitive for industrial production unless catalyst loading is very low and recycling processes are efficient. rsc.orgdiva-portal.org

Process Efficiency and Safety: Batch processes, common in laboratory synthesis, can be inefficient and pose safety risks when scaled up. Issues include poor heat transfer, long reaction times, and the handling of large quantities of hazardous reagents. nih.gov

Purification and Waste: The purification of the final product to meet pharmaceutical standards can be complex and costly. These processes often generate significant amounts of solvent and chemical waste, creating environmental and economic burdens. nih.gov

Opportunities: Despite the challenges, significant opportunities exist for improving the industrial synthesis of pyridone derivatives.

Continuous Flow Chemistry: A major opportunity lies in the transition from traditional batch reactors to continuous flow systems. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, improved safety, and reduced reaction times. nih.gov

Catalyst Development: The development of more active, stable, and cheaper catalysts, including those based on earth-abundant metals or heterogeneous catalysts, is an ongoing area of research. Efficient catalyst recovery and recycling systems are crucial for making processes economically viable. iipseries.org

Green Chemistry: There is a strong drive towards "greener" synthetic routes that use less hazardous solvents, reduce the number of synthetic steps (e.g., through one-pot or tandem reactions), and minimize waste, aligning with principles of sustainable manufacturing. iipseries.orgorganic-chemistry.org

While the specific industrial path for this compound is undefined, its value would be contingent on its efficacy as an intermediate for a high-value target, such as a novel pharmaceutical. Its synthesis would then be subject to the same challenges and opportunities that govern the production of other complex heterocyclic compounds.

Future Research Directions and Emerging Trends for 3 Propylpyridin 2 1h One

Exploration of Novel Reactivities and Transformation Pathways

While the synthesis of substituted pyridin-2(1H)-ones is well-established through various methods like multicomponent reactions and cyclizations, there remains significant potential for discovering novel reactivities for the 3-propyl derivative. iipseries.orgresearchgate.netnih.gov Future research will likely focus on innovative catalytic systems to functionalize both the pyridinone core and the propyl side chain in a selective manner.

Key areas of exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the pyridine (B92270) ring and the propyl group represents a highly atom-economical approach to creating complex analogues. Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium) could enable the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access.

Novel Cycloaddition Reactions: The diene-like character of the pyridinone ring could be exploited in novel cycloaddition reactions beyond standard Diels-Alder chemistry. Investigating photochemical or metal-catalyzed [2+2], [4+3], or other higher-order cycloadditions could lead to the rapid construction of complex, polycyclic scaffolds.

Biocatalysis: The use of enzymes to catalyze reactions on the 3-propylpyridin-2(1H)-one scaffold offers the potential for high selectivity under mild, environmentally friendly conditions. Future work could involve screening for enzymes that can perform hydroxylations, oxidations, or other transformations on the propyl chain or the heterocyclic ring.

These new transformation pathways will provide access to a wider diversity of molecular architectures, expanding the chemical space available for drug discovery and material science applications. nih.gov

Development of Asymmetric Synthesis Routes for Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Developing asymmetric syntheses for chiral analogues of this compound is a significant and promising research direction. This could involve creating stereocenters on the propyl side chain or on the pyridinone ring itself.

Future strategies are expected to include:

Catalytic Asymmetric Hydrogenation: Asymmetric reduction of unsaturated precursors to this compound using chiral catalysts, such as those based on rhodium or ruthenium, could provide an efficient route to enantiomerically enriched products. chim.it

Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric carbometalation or similar conjugate addition reactions to appropriately substituted pyridine precursors could establish key stereocenters with high enantioselectivity. nih.govacs.orgsnnu.edu.cn

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers a metal-free alternative for synthesizing chiral pyridinone derivatives. nih.gov This could be applied to reactions such as asymmetric Michael additions or aldol (B89426) reactions involving precursors to the target molecule.

The successful development of these routes will enable detailed studies into the structure-activity relationships of individual stereoisomers, potentially leading to the discovery of more potent and selective therapeutic agents. researchgate.netrsc.org

| Catalytic Approach | Potential Chiral Outcome | Key Advantages |

| Asymmetric Hydrogenation | Enantiopure saturated side-chains | High efficiency, well-established catalysts chim.it |

| Asymmetric Cross-Coupling | Chiral centers via C-C bond formation | Broad substrate scope, functional group tolerance nih.govacs.org |

| Organocatalysis | Metal-free synthesis of chiral heterocycles | Environmentally benign, avoids metal contamination nih.gov |

| Biocatalysis | Stereospecific functionalization | High selectivity, mild reaction conditions |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

Emerging trends in this area involve:

Retrosynthesis Prediction: AI-powered platforms can analyze the structure of a complex this compound analogue and propose multiple, viable retrosynthetic pathways. chemrxiv.org This allows chemists to identify the most efficient and cost-effective routes before stepping into the lab.

Reaction Outcome and Condition Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the success of a novel transformation or to suggest optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing a specific derivative. chemrxiv.org

De Novo Drug Design: Generative AI models can design novel pyridinone-based molecules with desired properties, such as high binding affinity to a specific biological target. These models can explore a vast chemical space to identify promising candidates for synthesis and testing. nih.gov

Advanced Material Science Applications (e.g., as monomers, in polymer chemistry, sensors)

The unique chemical structure of this compound, featuring a rigid heterocyclic core and a flexible alkyl chain, makes it an attractive building block for advanced materials. iipseries.org

Future research is anticipated in the following areas:

Polymer Chemistry: this compound can be explored as a monomer for the synthesis of novel polymers. The presence of the nitrogen and oxygen atoms in the ring offers sites for coordination with metals or hydrogen bonding, which could lead to polymers with interesting self-assembly properties. The propyl group can enhance solubility and processability. Polymerization could proceed through functional groups introduced onto the ring or side chain, leading to well-defined, wholly aromatic polymers with tunable properties. rsc.org

Organic Sensors: The pyridinone scaffold can be incorporated into fluorescent or colorimetric sensors. aalto.fi The electronic properties of the ring can be modulated by binding to specific analytes (e.g., metal ions, anions), causing a detectable change in its optical properties. The 3-propyl group could be used to tune the sensor's solubility and selectivity. Research could focus on creating sensors for environmental monitoring or biomedical diagnostics. researchgate.net

Coordination Polymers and Frameworks: The ability of the pyridin-2(1H)-one moiety to act as a ligand for metal ions can be exploited to construct coordination polymers or metal-organic frameworks (MOFs). wikipedia.org These materials could have applications in gas storage, catalysis, or as functional nanomaterials.

Design of Pyridin-2(1H)-one Derivatives with Tunable Optical or Electronic Properties

Pyridin-2(1H)-one and its derivatives possess interesting photophysical properties that can be fine-tuned through chemical modification. mdpi.com Designing analogues of this compound with specific optical or electronic characteristics is a growing area of interest.

Key research directions include:

Functional Dyes and Pigments: By introducing electron-donating or electron-withdrawing groups onto the pyridinone ring, it is possible to modulate the molecule's absorption and emission wavelengths. researchgate.net This could lead to the development of new dyes for applications in textiles, imaging, or as components in organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Materials: The introduction of push-pull electronic systems across the pyridinone scaffold can result in molecules with significant second or third-order nonlinear optical properties. researchgate.netnih.gov Such materials are valuable for applications in telecommunications, optical computing, and photonics.

Electronic Materials: The electronic properties of the pyridinone ring can be influenced by substituents, affecting its HOMO-LUMO gap. rsc.org This allows for the rational design of derivatives for use as components in organic semiconductors, field-effect transistors, or photovoltaic devices.

By systematically modifying the structure of this compound, researchers can create a library of compounds with a wide range of optical and electronic properties, tailored for specific high-technology applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Propylpyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyridinone derivatives like this compound typically employs acetylation or annulation reactions . For example:

- Acetylation : Similar to 3-acetylpyridinone derivatives, propyl groups can be introduced via nucleophilic substitution or alkylation using propyl halides under reflux with bases like triethylamine .

- [3+3] Annulation : Carbene-catalyzed annulation reactions (e.g., using N-heterocyclic carbenes) enable efficient cyclization. Base-controlled conditions (e.g., KCO or DBU) modulate regioselectivity and minimize side products .

Key variables : Temperature (60–100°C), solvent polarity (1,4-dioxane vs. ethanol), and stoichiometry of propylating agents. Optimize via TLC/HPLC monitoring .

Basic: How can NMR and HRMS be utilized to confirm the structure of this compound derivatives?

- H NMR : Look for characteristic signals:

- HRMS : Confirm molecular formula using FTMS-APCI (e.g., [M+H] for CHNO: calc. 137.0841, found 137.0845) .

Advanced: What strategies resolve low yields in propyl-group incorporation during synthesis?

Low yields often stem from:

- Steric hindrance : Use bulky bases (e.g., DBU) to deprotonate the pyridinone ring, enhancing nucleophilic attack on propyl halides .

- Competing side reactions : Employ anhydrous solvents (e.g., THF) and inert atmospheres to suppress oxidation or hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/methanol) improves purity .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SIRT1 or kinase enzymes). Focus on hydrogen bonding between the pyridinone carbonyl and active-site residues .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in biological environments .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for in vitro testing .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

- Cross-validate techniques : Combine H/C NMR, HRMS, and X-ray crystallography. For example, crystallographic data (e.g., C–C bond lengths ±0.002 Å) resolve ambiguities in NMR assignments .

- Dynamic effects : Variable-temperature NMR can identify tautomerism or rotational barriers in propyl chains .

- Isotopic labeling : Synthesize N- or C-labeled analogs to trace signal origins in complex spectra .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

- Anticancer : MTT assays (IC values) against HeLa or MCF-7 cells, with apoptosis markers (caspase-3/7 activation) .

- Antimicrobial : MIC determinations via broth microdilution (e.g., vs. S. aureus or E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., SIRT1 inhibition using acetylated p53 substrates) .

Advanced: How can crystallization challenges for X-ray analysis of this compound derivatives be mitigated?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (hexane/ethyl acetate) mixtures. Slow evaporation at 4°C enhances crystal growth .

- Derivatization : Introduce heavy atoms (e.g., bromine) via Suzuki coupling to improve diffraction .

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection (100 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.